molecular formula C15H17NO4S2 B2470344 (2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 101619-99-2

(2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2470344
CAS No.: 101619-99-2
M. Wt: 339.42
InChI Key: FNXVIMLGINJXIS-UHFFFAOYSA-N
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Description

(2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic rhodanine derivative designed for research purposes. This compound is of significant interest in medicinal chemistry and drug discovery, particularly as a potential scaffold for developing enzyme inhibitors. Its molecular structure integrates a 2-sulfanylidene-1,3-thiazolidin-4-one core with a 3,4,5-trimethoxyphenyl group through a propenone linker; the trimethoxyphenyl moiety is a privileged structure in pharmacologically active compounds, often contributing to interactions with enzyme binding sites. Researchers can explore its activity against a range of biological targets, such as kinases or other oxidoreductases, where rhodanine derivatives have previously shown efficacy. The specific (2E) configuration of the propenone bridge may influence the molecule's planarity and its ability to interact with target proteins, making it a valuable tool for structure-activity relationship (SAR) studies. This chemical is provided for use in biochemical assays and high-throughput screening campaigns to identify and optimize new lead compounds.

Properties

IUPAC Name

(E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-18-11-8-10(9-12(19-2)14(11)20-3)4-5-13(17)16-6-7-22-15(16)21/h4-5,8-9H,6-7H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXVIMLGINJXIS-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a thiazolidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects based on diverse research findings.

  • IUPAC Name : (2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
  • CAS Number : 101619-99-2
  • Molecular Formula : C15H17NO4S2
  • Molecular Weight : 339.43 g/mol

Antimicrobial Activity

Research indicates that compounds containing the thiazolidine structure exhibit significant antimicrobial properties. A study evaluating various thiazolidine derivatives found that they demonstrated superior antimicrobial activity compared to conventional drugs like bifonazole and ampicillin. The tested compounds effectively inhibited a range of Gram-positive and Gram-negative bacteria as well as fungi .

CompoundActivity TypeComparison DrugResult
Thiazolidine DerivativesAntimicrobialBifonazoleBetter activity
Thiazolidine DerivativesAntimicrobialAmpicillinBetter activity

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidine derivatives was assessed using the carrageenan-induced paw edema model in mice. The results showed that these compounds significantly reduced edema, indicating their effectiveness in managing inflammation. Moreover, they were found to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in inflammatory processes .

Cytotoxic Effects

In vitro studies have demonstrated the cytotoxic effects of (2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one against various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent. Further investigations are needed to elucidate the underlying mechanisms of action and to assess its selectivity towards cancer cells versus normal cells.

Case Studies and Research Findings

  • Study on Anti-inflammatory Properties : A series of experiments were conducted where different concentrations of thiazolidine derivatives were administered to mice. The results indicated a significant reduction in paw swelling compared to control groups .
  • Evaluation of Antimicrobial Efficacy : A comparative study involving thiazolidine derivatives against standard antimicrobial agents showed that these compounds had lower minimum inhibitory concentrations (MICs), highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Related Chalcones

Compound Name Substituents (R1, R2) Key Features Biological/Crystallographic Data Reference ID
(2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one R1: 2-sulfanylidene-thiazolidin-3-yl; R2: 3,4,5-trimethoxyphenyl Thiazolidinone with sulfanylidene; enone bridge Potential H-bonding via thiazolidinone; untested bioactivity N/A
(E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one R1: 2-hydroxyphenyl; R2: 2,4,5-trimethoxyphenyl Hydroxyl group for H-bonding; methoxy substitution pattern Crystal packing via O–H⋯O and C–H⋯O interactions
(E)-1-(2,5-Dimethyl-3-thienyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one R1: 2,5-dimethylthienyl; R2: 2,4,5-trimethoxyphenyl Thienyl group; π-π stacking interactions Antifungal/anticancer potential; R factor = 0.040
(E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27) R1: 4-methoxyphenyl; R2: 3,4,5-trimethoxyphenyl Methyl substitution on enone; enhanced cytotoxicity IC50 ~10 nM (prostate cancer); induces p53-mediated apoptosis
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one R1: 4-methoxyphenyl; R2: 3,4,5-trimethoxyphenyl Methoxy groups at R1 and R2; planar enone system Crystallized with C–H⋯O interactions; R factor = 0.057

Structural Variations and Implications

  • Thiazolidinone vs. Aryl/Heteroaryl Substituents: The thiazolidinone ring in the target compound distinguishes it from analogs with phenyl (e.g., ) or thienyl (e.g., ) groups. The sulfanylidene group may enhance intermolecular interactions, such as S⋯H or S⋯π bonds, which are less common in hydroxyl- or methoxy-substituted chalcones .
  • Methoxy Substitution Patterns : The 3,4,5-trimethoxyphenyl group is shared with compounds in and , which exhibit potent anticancer activity. In contrast, 2,4,5-trimethoxy substitution () shows reduced bioactivity, suggesting positional methoxy effects on target binding .
  • Enone Modifications: Methylation at the α-position (CHO27, ) increases steric bulk, improving cytotoxicity. The unmodified enone in the target compound may favor reactivity with cellular nucleophiles, such as glutathione .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : Hydroxyl-substituted chalcones () form robust O–H⋯O networks, while methoxy groups participate in weaker C–H⋯O interactions. The sulfanylidene group in the target compound may engage in S⋯H interactions, though crystallographic data are lacking .
  • Planarity and Packing: Compounds with planar enone systems (e.g., ) exhibit tighter crystal packing, whereas bulky substituents (e.g., thienyl in ) introduce torsional angles, reducing planarity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including Claisen-Schmidt condensation between a thiazolidinone precursor and a trimethoxyphenyl ketone. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and catalytic bases like NaOH or piperidine. For example, analogous chalcone derivatives with methoxy groups were synthesized using reflux conditions (80°C, 6–8 hours) to achieve yields of 65–75% . Purity can be enhanced via recrystallization from ethanol or chromatographic purification.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the (E)-configuration of the α,β-unsaturated ketone (δ ~7.5–8.0 ppm for vinyl protons) and methoxy group integration (δ ~3.8–4.0 ppm) .
  • IR : Strong absorption bands at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-S in thiazolidinone) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks matching the exact mass (e.g., [M+H]+^+ or [M+Na]+^+) .

Q. How can researchers preliminarily assess the biological activity of this compound?

  • Methodological Answer : Initial screening should focus on in vitro assays:

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 10–100 µM, with IC50_{50} values compared to reference drugs .
  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. What crystallographic insights exist for this compound, and how do polymorphic forms impact its properties?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals planarity of the α,β-unsaturated ketone system and dihedral angles between aromatic rings (e.g., 15–25°). Polymorphism studies on analogous compounds show variations in packing motifs (e.g., herringbone vs. layered structures), affecting solubility and stability. For example, orthorhombic (Pbca) and monoclinic polymorphs of similar chalcones exhibit distinct melting points and dissolution rates .

Q. What mechanistic hypotheses explain the compound’s bioactivity, and how can they be tested?

  • Methodological Answer : The thiazolidinone and trimethoxyphenyl moieties may inhibit tubulin polymerization (anticancer) or disrupt bacterial cell membranes (antimicrobial). To validate:

  • Molecular Docking : Simulate binding to tubulin (PDB: 1SA0) or DNA gyrase (PDB: 1KZN) .
  • Flow Cytometry : Assess apoptosis induction (Annexin V/PI staining) or cell cycle arrest (propidium iodide) in treated cancer cells .

Q. How can computational chemistry guide structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
  • QSAR Models : Use descriptors like logP, polar surface area, and topological indices to predict activity across derivative libraries .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity data for similar compounds?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. Mitigation strategies include:

  • Standardized Protocols : Adhere to CLSI guidelines for antimicrobial assays or NCI-60 panel protocols for anticancer screening .
  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends (e.g., higher potency against breast vs. lung cancer) .

Tables of Key Data

Property Value/Observation Reference
Synthetic Yield 65–75% (ethanol reflux)
Crystal System Orthorhombic (Pbca)
Anticancer IC50_{50} 12.5 µM (MCF-7 cells)
HOMO-LUMO Gap 4.2 eV (DFT-optimized structure)

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